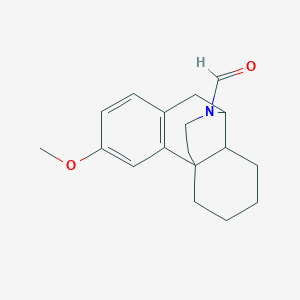
(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde is a chemical compound that belongs to the morphinan class of chemicals. This compound is structurally related to dextromethorphan, a well-known antitussive (cough suppressant) used in many over-the-counter medications . The compound’s structure includes a morphinan backbone with a methoxy group at the 3-position and an aldehyde group at the 17-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or research applications .
Analyse Chemischer Reaktionen
Types of Reactions
(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Primary alcohols from reduction.
- Various substituted morphinan derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde involves its interaction with specific molecular targets in the brain. It is known to bind to sigma-1 receptors and NMDA receptors, modulating their activity and influencing neurotransmitter release . This interaction can lead to various pharmacological effects, including antitussive and neuroprotective properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dextromethorphan: A well-known antitussive with a similar morphinan structure but different functional groups.
Levorphanol: An opioid analgesic with a similar morphinan backbone but different pharmacological properties.
Morphine: A potent opioid analgesic with a similar structure but different functional groups and effects.
Uniqueness
(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and pharmacological properties. Its ability to interact with sigma-1 and NMDA receptors sets it apart from other morphinan derivatives, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
28973-48-0 |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(1R,9R,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carbaldehyde |
InChI |
InChI=1S/C18H23NO2/c1-21-14-6-5-13-10-17-15-4-2-3-7-18(15,16(13)11-14)8-9-19(17)12-20/h5-6,11-12,15,17H,2-4,7-10H2,1H3/t15-,17-,18-/m1/s1 |
InChI-Schlüssel |
FZNYYMPPLIJMRC-KBAYOESNSA-N |
SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3C=O)C=C1 |
Isomerische SMILES |
COC1=CC2=C(C[C@@H]3[C@@H]4[C@@]2(CCCC4)CCN3C=O)C=C1 |
Kanonische SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3C=O)C=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















